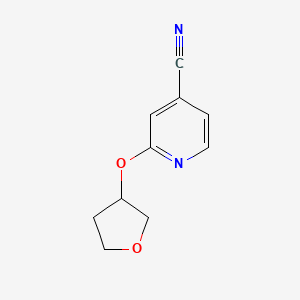
1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methoxybenzyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or methoxybenzyl groups are replaced by other functional groups. Common reagents for these reactions include sodium azide or potassium cyanide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-n-(4-methoxyphenyl)-1h-pyrazol-4-amine: This compound has a similar structure but with a methoxyphenyl group instead of a methoxybenzyl group, which may result in different biological activities.
1-(2-Fluoroethyl)-n-(4-chlorobenzyl)-1h-pyrazol-4-amine: The presence of a chlorobenzyl group instead of a methoxybenzyl group may alter the compound’s reactivity and biological properties.
1-(2-Fluoroethyl)-n-(4-methylbenzyl)-1h-pyrazol-4-amine: The methylbenzyl group may confer different chemical and biological characteristics compared to the methoxybenzyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C13H17ClFN3O |
|---|---|
Peso molecular |
285.74 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-11(3-5-13)8-15-12-9-16-17(10-12)7-6-14;/h2-5,9-10,15H,6-8H2,1H3;1H |
Clave InChI |
QEQBQQNTGVJTKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CN(N=C2)CCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)


![3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112217.png)
![6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112221.png)
![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B15112232.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112236.png)
![N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B15112237.png)

![3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B15112247.png)


![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)

